1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Overview
Description
1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and is known for its role in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
1-Prop-2-ynyl-1H-indole-3-carbaldehyde, also known as 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, is a compound used in proteomics research It’s known that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which makes them biologically active pharmacophores . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids .
Biochemical Pathways
This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
Result of Action
Indole derivatives have shown a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde can be synthesized through the N-alkylation of indole-3-carbaldehyde with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like toluene . The reaction conditions often involve phase-transfer catalysis to enhance the reaction efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Alkyl halides and sodium azide (NaN₃) are used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: 1,2,3-triazole-linked indoles.
Scientific Research Applications
1-Prop-2-ynyl-1H-indole-3-carbaldehyde is widely used in scientific research due to its versatility in chemical synthesis. Its applications include:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-Prop-2-ynyl-1H-indole-2,3-dione
- 1-Propyl-1H-indole-2,3-dione
- 1-Allyl-1H-indole-2,3-dione
Uniqueness: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde is unique due to its combination of an indole core with both an aldehyde and a propargyl group. This structural arrangement allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-prop-2-ynylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETIMAFLOAYCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355448 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173531-53-8 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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